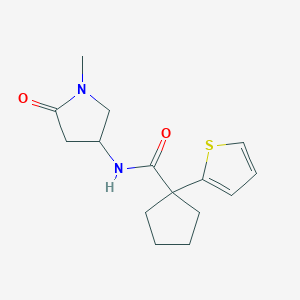

N-(1-methyl-5-oxopyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-methyl-5-oxopyrrolidin-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-17-10-11(9-13(17)18)16-14(19)15(6-2-3-7-15)12-5-4-8-20-12/h4-5,8,11H,2-3,6-7,9-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMADLGHTUZKFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of F6210-0659, also known as VO659, is the CAG repeat expansion that causes all nine known polyglutamine diseases, including Huntington’s disease (HD), spinocerebellar ataxia type 1 (SCA1), and type 3 (SCA3).

Mode of Action

VO659 is an antisense oligonucleotide (ASO) investigational therapy. It is designed to preferentially reduce mutant HTT and spare wild-type HTT. The compound’s unique target and dual mechanism of action enable potent target engagement across multiple disease models.

Biochemical Pathways

In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) and improvement in motor function were observed in vivo in disease mouse models of HD. Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models. Preclinical data also showed VO659 induced a significant reduction of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels in vivo and in vitro in disease mouse models and patient cell models of SCA1 and SCA3, respectively.

Result of Action

The result of F6210-0659’s action is the reduction of disease-causing proteins, leading to improvements in disease symptoms. For example, in preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) and improvement in motor function were observed in vivo in disease mouse models of HD.

Biological Activity

N-(1-methyl-5-oxopyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 250.32 g/mol. The structure features a cyclopentane ring, a pyrrolidinone moiety, and a thiophene group, which contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Molecular Weight | 250.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396858-87-9 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and pain modulation.

Pharmacological Studies

Recent pharmacological studies have evaluated the compound's efficacy in various models:

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

- Analgesic Properties : Animal models have shown that administration of this compound resulted in reduced pain responses, indicating its potential as an analgesic agent.

- Neuroprotective Effects : The compound exhibited protective effects on neuronal cells under oxidative stress conditions, hinting at its possible role in neurodegenerative disease management.

Case Studies

Several case studies have been conducted to further explore the biological effects of this compound:

- Case Study 1 : A study involving chronic pain models reported that daily administration led to significant pain relief compared to control groups, supporting its use in pain management therapies.

- Case Study 2 : Research focused on inflammation showed that the compound effectively inhibited the NF-kB signaling pathway, which is crucial in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1-methyl-5-oxopyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step process involving cyclopentane ring functionalization, thiophene coupling, and amide bond formation. Key steps include:

- Cyclopentane carboxylation : Use Friedel-Crafts acylation with thiophene derivatives under anhydrous AlCl₃ catalysis .

- Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopentane-carboxylic acid to the pyrrolidinone moiety under inert atmosphere .

- Optimization : Reaction temperatures >80°C improve cyclization efficiency, but prolonged heating risks decomposition. Monitor intermediates via LC-MS and adjust stoichiometry to mitigate side reactions (e.g., dimerization) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC/UV-Vis : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% threshold) .

- NMR : Confirm stereochemistry via - and -NMR, focusing on cyclopentane-proton coupling patterns (δ 2.8–3.2 ppm) and thiophene aromatic protons (δ 7.1–7.4 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ ion at m/z 335.1528 for C₁₆H₂₀N₂O₂S) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to airborne particulates .

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the pyrrolidinone ring .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration, complying with EPA guidelines .

Advanced Research Questions

Q. How can researchers optimize the compound’s stability in aqueous buffers for pharmacological assays?

- Methodological Answer :

- pH adjustment : Maintain buffers at pH 6.5–7.5 to avoid lactam ring opening in the pyrrolidinone group .

- Co-solvents : Use 10% DMSO to enhance solubility without inducing aggregation. Pre-screen via dynamic light scattering (DLS) .

- Accelerated stability testing : Conduct stress tests at 40°C/75% RH for 14 days, analyzing degradation products via UPLC-QTOF .

Q. What strategies resolve contradictions in biological activity data across cell-based vs. in vivo models?

- Methodological Answer :

- Metabolite profiling : Compare parent compound and metabolites (e.g., sulfoxide derivatives) using hepatic microsomal assays .

- Protein binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to clarify discrepancies in bioavailability .

- Dose normalization : Adjust in vivo doses based on allometric scaling (e.g., mg/kg vs. µM in vitro) to align efficacy thresholds .

Q. How to design experiments to probe the compound’s mechanism of action when structural analogs show divergent bioactivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with modified thiophene substituents (e.g., 3-thienyl vs. 2-thienyl) to map pharmacophore requirements .

- Target fishing : Use thermal shift assays (TSA) with recombinant protein libraries to identify binding partners .

- Computational docking : Perform molecular dynamics simulations using AutoDock Vina to prioritize high-affinity targets (e.g., kinase domains) .

Q. What analytical methods detect and quantify degradation products during long-term storage?

- Methodological Answer :

- Forced degradation : Expose samples to UV light (ICH Q1B) and analyze via LC-PDA for photooxidation products (e.g., sulfone derivatives) .

- Mass spectral libraries : Build a custom library of potential degradants (e.g., hydrolyzed amides) for automated LC-MS/MS identification .

- Quantitation : Use external calibration curves with deuterated internal standards to improve accuracy .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in DMSO vs. aqueous buffers?

- Methodological Answer :

- Solvent history : Pre-dry DMSO stocks over molecular sieves to eliminate water-induced precipitation .

- Sonication : Apply 30-min ultrasound treatment to disrupt colloidal aggregates before UV-Vis measurements .

- Standardized protocols : Adopt Biopharmaceutics Classification System (BCS) guidelines for consistent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.